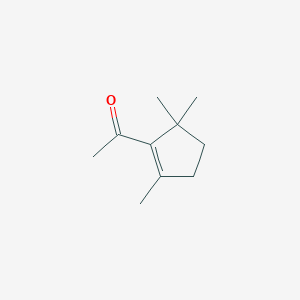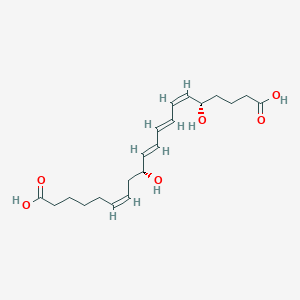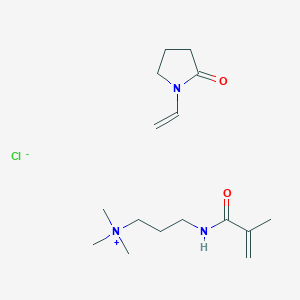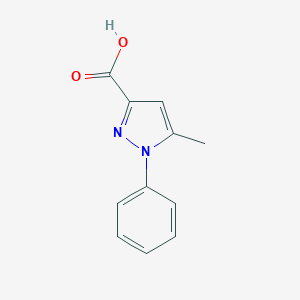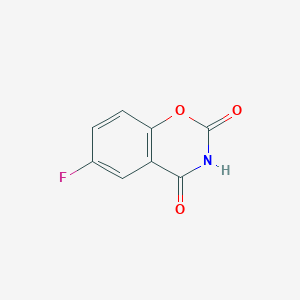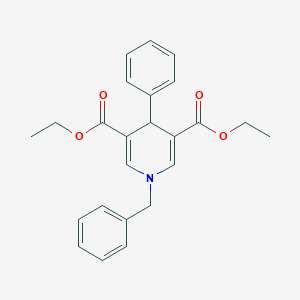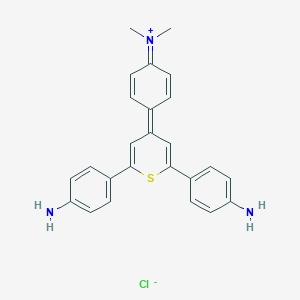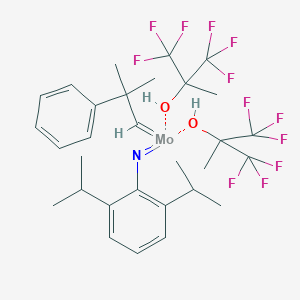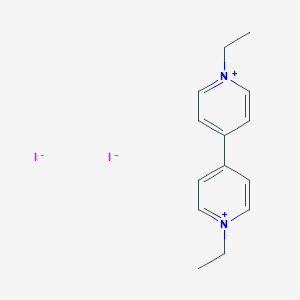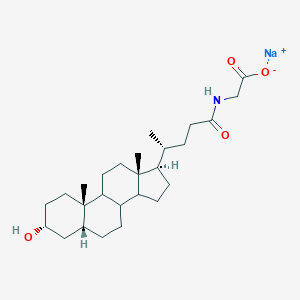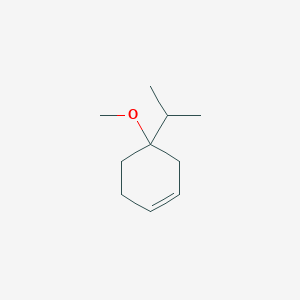
4-Methoxy-4-propan-2-ylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-propan-2-ylcyclohexene (MPCH) is a cyclic compound that has been used in scientific research for a variety of purposes. It is a colorless liquid that is soluble in most organic solvents. MPCH has a unique structure that makes it useful in a variety of applications.
Mechanism Of Action
The mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it useful in a variety of organic reactions, including the Diels-Alder reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methoxy-4-propan-2-ylcyclohexene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the central nervous system or other physiological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methoxy-4-propan-2-ylcyclohexene in lab experiments is its unique structure. This makes it useful in a variety of applications, including organic synthesis and coordination chemistry. However, there are also limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be compatible with certain reaction conditions.
Future Directions
There are several future directions for research on 4-Methoxy-4-propan-2-ylcyclohexene. One potential area of study is the development of new synthetic methods for 4-Methoxy-4-propan-2-ylcyclohexene and related compounds. Another area of research could focus on the use of 4-Methoxy-4-propan-2-ylcyclohexene as a ligand in coordination chemistry. Additionally, more studies could be conducted to investigate the mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene and its potential applications in organic synthesis and other fields.
Synthesis Methods
The most common method for synthesizing 4-Methoxy-4-propan-2-ylcyclohexene is through the reaction of 4-methoxycyclohexanone with isopropylmagnesium bromide. The reaction is carried out in anhydrous ether and requires careful control of temperature and reaction time. The product is then purified through distillation and recrystallization.
Scientific Research Applications
4-Methoxy-4-propan-2-ylcyclohexene has been used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-Methoxy-4-propan-2-ylcyclohexene has also been used in the study of organic reactions and as a model compound for studying the effects of substituents on the reactivity of cyclic compounds.
properties
CAS RN |
138710-80-2 |
|---|---|
Product Name |
4-Methoxy-4-propan-2-ylcyclohexene |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methoxy-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18O/c1-9(2)10(11-3)7-5-4-6-8-10/h4-5,9H,6-8H2,1-3H3 |
InChI Key |
UTYIFTPBVGXAGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCC=CC1)OC |
Canonical SMILES |
CC(C)C1(CCC=CC1)OC |
synonyms |
Cyclohexene, 4-methoxy-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
